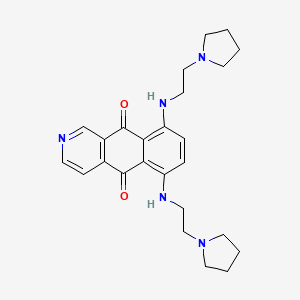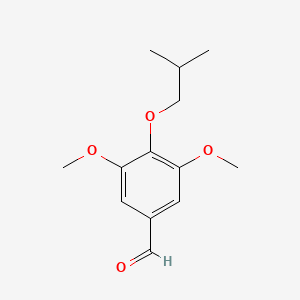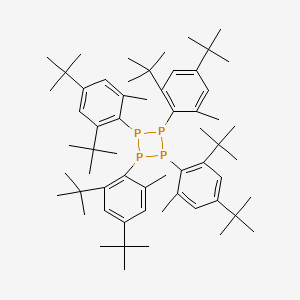
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of four 2,4-di-tert-butyl-6-methylphenyl groups attached to a tetraphosphetane core. The bulky tert-butyl groups provide significant steric hindrance, which influences the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane typically involves the reaction of 2,4-di-tert-butyl-6-methylphenylphosphine with a suitable phosphorus halide under controlled conditions. One common method includes the use of butyllithium in hexane to deprotonate the phosphine, followed by the addition of a phosphorus halide to form the tetraphosphetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The bulky phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting diseases related to phosphorus metabolism.
Industry: It is used as an antioxidant and stabilizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane involves its ability to interact with various molecular targets through its phosphorus atoms. The steric hindrance provided by the bulky phenyl groups influences its binding affinity and selectivity. The compound can form stable complexes with metals, which can then participate in catalytic cycles or other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenylphosphine: Similar in structure but with three tert-butyl groups, leading to different reactivity and stability.
Bis(2,4-di-tert-butylphenyl)phosphate: Another organophosphorus compound with similar steric properties but different functional groups.
Uniqueness
Tetrakis(2,4-di-tert-butyl-6-methylphenyl)tetraphosphetane is unique due to its tetraphosphetane core and the presence of four bulky phenyl groups. This combination provides a distinct set of chemical properties, making it valuable in specific applications where steric hindrance and stability are crucial.
Properties
CAS No. |
143851-37-0 |
|---|---|
Molecular Formula |
C60H92P4 |
Molecular Weight |
937.3 g/mol |
IUPAC Name |
1,2,3,4-tetrakis(2,4-ditert-butyl-6-methylphenyl)tetraphosphetane |
InChI |
InChI=1S/C60H92P4/c1-37-29-41(53(5,6)7)33-45(57(17,18)19)49(37)61-62(50-38(2)30-42(54(8,9)10)34-46(50)58(20,21)22)64(52-40(4)32-44(56(14,15)16)36-48(52)60(26,27)28)63(61)51-39(3)31-43(55(11,12)13)35-47(51)59(23,24)25/h29-36H,1-28H3 |
InChI Key |
BZDUADHDFGAGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1P2P(P(P2C3=C(C=C(C=C3C)C(C)(C)C)C(C)(C)C)C4=C(C=C(C=C4C)C(C)(C)C)C(C)(C)C)C5=C(C=C(C=C5C)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)

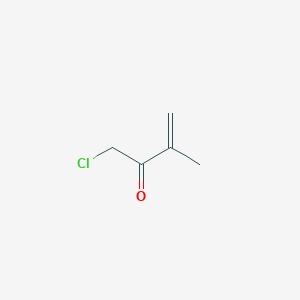
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
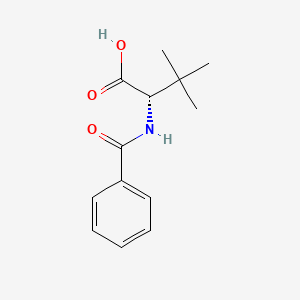


![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
